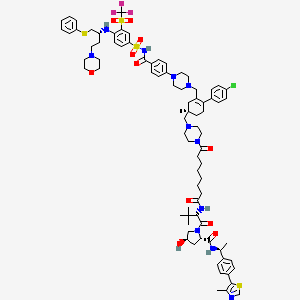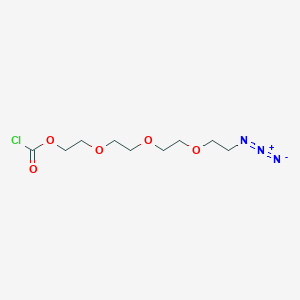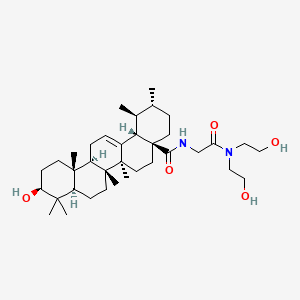
Pramipexole-d7 (dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pramipexole-d7 (dihydrochloride) is a deuterated form of pramipexole dihydrochloride, a non-ergot dopamine agonist. This compound is primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome. The deuterium labeling in pramipexole-d7 enhances its stability and allows for more precise pharmacokinetic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pramipexole-d7 (dihydrochloride) involves the incorporation of deuterium atoms into the pramipexole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of pramipexole in the presence of deuterium gas, resulting in the replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of pramipexole-d7 (dihydrochloride) typically involves large-scale hydrogenation processes using deuterium gas. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization and other separation techniques to obtain the desired dihydrochloride salt .
Analyse Chemischer Reaktionen
Types of Reactions
Pramipexole-d7 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pramipexole N-oxide, while reduction can produce pramipexole derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Pramipexole-d7 (dihydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of pramipexole in various formulations.
Biology: Employed in studies investigating the biological pathways and mechanisms of dopamine agonists.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Applied in the development of new therapeutic agents and in quality control processes for pharmaceutical manufacturing
Wirkmechanismus
Pramipexole-d7 (dihydrochloride) exerts its effects by stimulating dopamine receptors in the brain, specifically the D2, D3, and D4 receptors. This stimulation helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome by enhancing dopaminergic activity in the striatum and substantia nigra regions of the brain . The compound’s deuterium labeling does not alter its mechanism of action but provides more stable and reliable pharmacokinetic data .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ropinirole: Another non-ergot dopamine agonist used in the treatment of Parkinson’s disease and Restless Legs Syndrome.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
Apomorphine: A potent dopamine agonist used for acute management of Parkinson’s disease symptoms.
Uniqueness
Pramipexole-d7 (dihydrochloride) is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug behavior is crucial .
Eigenschaften
Molekularformel |
C10H19Cl2N3S |
|---|---|
Molekulargewicht |
291.29 g/mol |
IUPAC-Name |
(6S)-6-N-(1,1,2,2,3,3,3-heptadeuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1/i1D3,2D2,5D2;; |
InChI-Schlüssel |
QMNWXHSYPXQFSK-KVDKKASKSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N[C@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl |
Kanonische SMILES |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


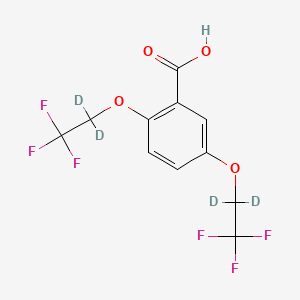
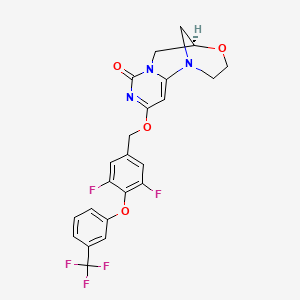
![2-(5-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)furan-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B15143929.png)
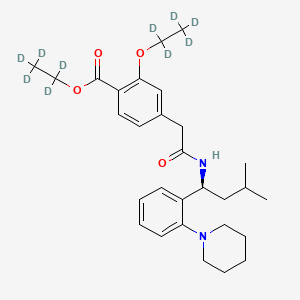

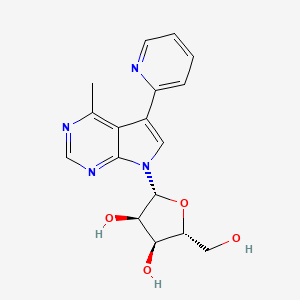
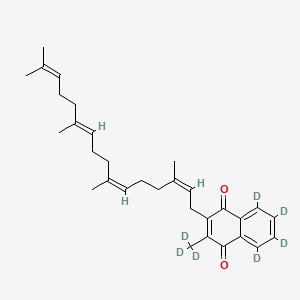
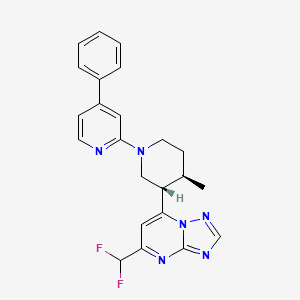
![N-[5-(hydroxycarbamoyl)-2-methoxyphenyl]dibenzofuran-4-carboxamide](/img/structure/B15143963.png)
